Fenoprop ethanolamine

Description

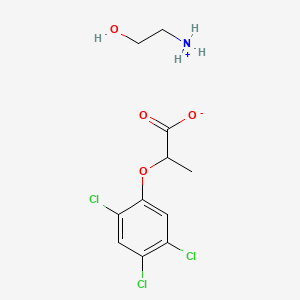

Structure

3D Structure of Parent

Properties

CAS No. |

7374-47-2 |

|---|---|

Molecular Formula |

C11H14Cl3NO4 |

Molecular Weight |

330.6 g/mol |

IUPAC Name |

2-hydroxyethylazanium;2-(2,4,5-trichlorophenoxy)propanoate |

InChI |

InChI=1S/C9H7Cl3O3.C2H7NO/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;3-1-2-4/h2-4H,1H3,(H,13,14);4H,1-3H2 |

InChI Key |

MKBCHJJOUBFJIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.C(CO)[NH3+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Fenoprop Ethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fenoprop ethanolamine, a salt formed from the herbicide Fenoprop and ethanolamine. This document details its synthesis, physicochemical properties, and biological mechanism of action, with a focus on providing actionable information for research and development.

Introduction

Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propanoic acid, is a synthetic auxin herbicide.[1] Like other phenoxy herbicides, it functions as a plant growth regulator, mimicking the effects of indole-3-acetic acid (IAA), a natural plant hormone.[1] This mimicry leads to uncontrolled and unsustainable growth, ultimately resulting in the death of the target plant. Fenoprop can be converted into various salt and ester forms to modify its physical and chemical properties, such as solubility and volatility. The ethanolamine salt of Fenoprop is one such formulation, designed to enhance its utility in specific applications.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction between Fenoprop (the acid) and ethanolamine (the base). This reaction results in the formation of a salt, with the proton from the carboxylic acid group of Fenoprop being transferred to the amino group of ethanolamine.

Experimental Protocol

Materials:

-

Fenoprop (2-(2,4,5-trichlorophenoxy)propanoic acid)

-

Ethanolamine

-

Suitable solvent (e.g., acetone, ethanol)

-

Stirring apparatus

-

Reaction vessel

-

Crystallization dish

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolution: Dissolve a known molar amount of Fenoprop in a suitable solvent (e.g., acetone or ethanol) in a reaction vessel. The choice of solvent is critical to ensure both reactants are soluble and the product can be precipitated.

-

Addition of Base: While stirring, slowly add an equimolar amount of ethanolamine to the Fenoprop solution. The reaction is exothermic, so the addition should be controlled to manage the temperature of the reaction mixture.

-

Salt Formation: Continue stirring the mixture for a predetermined period (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion. The this compound salt may precipitate out of the solution during this time, depending on the solvent used.

-

Isolation: If the salt precipitates, it can be isolated by filtration. If the salt remains in solution, the solvent can be removed under reduced pressure to yield the crude product.

-

Purification: The crude salt can be purified by recrystallization from a suitable solvent system. This involves dissolving the salt in a minimal amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.

-

Drying: The purified crystals are then collected by filtration and dried in a vacuum oven at a moderate temperature to remove any residual solvent.

Synthesis Workflow

Caption: A diagram illustrating the workflow for the synthesis of this compound.

Physicochemical Properties

The properties of this compound are derived from its constituent ions: the Fenoprop anion and the ethanolammonium cation. The formation of the salt significantly alters the physicochemical characteristics of the parent acid, particularly its solubility.

| Property | Fenoprop | This compound | Reference |

| Molecular Formula | C₉H₇Cl₃O₃ | C₉H₇Cl₃O₃·C₂H₇NO | [1][2] |

| Molecular Weight | 269.51 g/mol | 330.59 g/mol | [1][2] |

| Appearance | White powder | Likely a crystalline solid | [1] (Appearance of Fenoprop) |

| Melting Point | 180 °C | Data not available | [1] (Melting point of Fenoprop) |

| pKa | 2.84 | Data not available | [1] (pKa of Fenoprop) |

| logP (Octanol/Water) | 3.8 | Expected to be lower than Fenoprop | [1] (logP of Fenoprop) |

| Solubility | Sparingly soluble in water | Soluble in water, acetone, lower alcohols | [3] (General for amine salts of Fenoprop) |

| Soluble in most organic solvents | Insoluble in aromatic and chlorinated hydrocarbons, and most non-polar organic solvents | [3] (General for amine salts of Fenoprop) |

Mechanism of Action: Synthetic Auxin Pathway

Fenoprop and its salts act as synthetic auxins, disrupting normal plant growth processes. The mechanism involves the overstimulation of auxin-responsive genes, leading to a cascade of physiological effects that are ultimately lethal to the plant.

Signaling Pathway

At the molecular level, synthetic auxins like Fenoprop are perceived by specific receptor complexes within the plant cell. This binding event triggers a signaling cascade that leads to the degradation of transcriptional repressors (Aux/IAA proteins). The removal of these repressors allows for the activation of auxin-responsive genes, which control processes such as cell division, elongation, and differentiation. The sustained and excessive activation of these genes by a synthetic auxin leads to uncontrolled growth, epinasty, and eventual plant death.

Caption: A simplified diagram of the synthetic auxin signaling pathway initiated by Fenoprop.

Conclusion

This compound represents a salt formulation of the synthetic auxin herbicide Fenoprop, with modified physicochemical properties, notably increased water solubility. Its synthesis is achieved through a standard acid-base neutralization reaction. The biological activity of this compound is predicated on the action of the Fenoprop anion, which disrupts plant growth by interfering with auxin signaling pathways. This technical guide provides a foundational understanding for researchers and professionals working with this and related compounds. Further research into the specific quantitative properties and biological efficacy of this compound is warranted to fully characterize its potential applications.

References

An In-depth Technical Guide to the Chemical Structure Elucidation of Fenoprop Ethanolamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the methodologies and analytical techniques required for the chemical structure elucidation of Fenoprop ethanolamine. This compound is an ionic salt formed from the acidic herbicide Fenoprop (also known as Silvex) and the organic base ethanolamine. A precise confirmation of its structure is critical for regulatory compliance, formulation development, and toxicological studies. This document outlines a systematic workflow for elucidation, details key experimental protocols, and presents expected analytical data in a structured format.

Proposed Chemical Structure

This compound is the product of an acid-base reaction between 2-(2,4,5-trichlorophenoxy)propanoic acid (Fenoprop) and 2-aminoethan-1-ol (ethanolamine). The carboxylic acid group of Fenoprop donates a proton to the amino group of ethanolamine, resulting in the formation of an ethanolammonium cation and a fenoprop carboxylate anion, which are held together by an ionic bond.

The molecular formula of the Fenoprop moiety is C₉H₇Cl₃O₃, and the ethanolamine moiety is C₂H₇NO[1][2]. The combined salt has a molecular formula of C₉H₇Cl₃O₃·C₂H₇NO and a molecular weight of approximately 330.59 g/mol [2].

Caption: Ionic structure of this compound.

Analytical Workflow for Structure Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the this compound structure. The workflow is designed to first separate the ionic pair and then characterize the individual components (cation and anion) before confirming their association in the original sample.

Caption: General workflow for the structural elucidation of this compound.

Spectroscopic and Chromatographic Data

The following tables summarize the expected quantitative data from key analytical techniques used to identify the Fenoprop anion and ethanolammonium cation.

Mass Spectrometry Data

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing the pre-formed ions of the salt. The analysis would be run in both positive and negative ion modes.

| Ion | Mode | Expected [M]⁻ or [M]⁺ (m/z) | Key Fragment Ions (MS/MS) |

| Fenoprop Anion | Negative | 267.9 / 269.9 / 271.9 | ~195/197/199 (loss of propanoic acid), ~223/225/227 (loss of CO₂) |

| Ethanolammonium Cation | Positive | 62.1 | ~44 (loss of H₂O), ~31 (loss of CH₂OH) |

| Note: The isotopic pattern for the Fenoprop anion (approx. 9:6:1 ratio) is due to the presence of three chlorine atoms. |

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of each component. The sample would be dissolved in a suitable deuterated solvent like DMSO-d₆.

Table 2: Expected ¹H NMR Signals

| Moiety | Protons (Assignment) | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Fenoprop | Aromatic CH | 7.0 - 7.5 | Doublet, Singlet |

| O-CH | 4.5 - 5.0 | Quartet | |

| CH₃ | 1.5 - 2.0 | Doublet | |

| Ethanolamine | HO-CH₂ | 3.5 - 4.0 | Triplet |

| H₃N⁺-CH₂ | 2.8 - 3.3 | Triplet |

| | OH, NH₃⁺ | Broad, variable | Singlet |

Table 3: Expected ¹³C NMR Signals

| Moiety | Carbons (Assignment) | Expected Chemical Shift (ppm) |

|---|---|---|

| Fenoprop | C=O (carboxylate) | 170 - 175 |

| C-Cl (aromatic) | 125 - 135 | |

| C-O (aromatic) | 145 - 155 | |

| CH (aromatic) | 115 - 130 | |

| O-CH | 70 - 80 | |

| CH₃ | 15 - 25 | |

| Ethanolamine | HO-CH₂ | 55 - 65 |

| | H₃N⁺-CH₂ | 40 - 50 |

Infrared (IR) Spectroscopy Data

FTIR is used to identify the key functional groups present in the salt.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Moiety | Description |

|---|---|---|---|

| 3200-3500 (broad) | O-H Stretch | Ethanolamine | Indicates hydroxyl group |

| 2800-3100 (broad) | N-H Stretch | Ethanolammonium Cation | Indicates protonated amine (ammonium) |

| 1580-1620 | C=O Asymmetric Stretch | Fenoprop Anion | Characteristic of carboxylate salt |

| 1390-1430 | C=O Symmetric Stretch | Fenoprop Anion | Characteristic of carboxylate salt |

| 1200-1300 | C-O Stretch (ether) | Fenoprop | Aryl-alkyl ether stretch |

| 1000-1100 | C-O Stretch (alcohol) | Ethanolamine | Primary alcohol stretch |

| 700-850 | C-Cl Stretch | Fenoprop | Aromatic carbon-chlorine bond vibration |

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Accurately weigh approximately 1 mg of the this compound salt and dissolve in 10 mL of a 50:50 methanol:water solution to create a 100 µg/mL stock solution. Further dilute as necessary.

-

Chromatographic Conditions:

-

Instrument: HPLC system coupled to a Q-TOF or Orbitrap mass spectrometer with an ESI source.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: ESI, run separately in positive and negative modes.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Scan Range: 50 - 500 m/z.

-

Data Acquisition: Perform full scan for parent ions and data-dependent MS/MS for fragmentation analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Perform additional 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments and connectivity.

-

-

Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak. Integrate ¹H signals and assign chemical shifts for all observed peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or KBr pellet.

-

Collect the sample spectrum.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The background is automatically subtracted from the sample spectrum. Identify and label the major absorption peaks and assign them to the corresponding functional groups.

References

An In-depth Technical Guide on the Core Mechanism of Action of Fenoprop and its Amine Salt Formulations

Introduction

Fenoprop, also known by the trade name Silvex or as 2,4,5-TP, is a selective phenoxy herbicide.[1][2] While the specific entity "Fenoprop ethanolamine" is not extensively documented as a distinct compound in readily available scientific literature, it represents an ethanolamine salt formulation of Fenoprop. Such salt formulations are common for phenoxy herbicides to enhance solubility and efficacy. The core mechanism of action resides in the active ingredient, Fenoprop, which acts as a synthetic auxin, disrupting normal plant growth processes. This guide will provide a detailed examination of the molecular and cellular mechanism of action of Fenoprop.

Mechanism of Action: Synthetic Auxin Activity

The primary mechanism of action of Fenoprop is to mimic the endogenous plant hormone indole-3-acetic acid (IAA), a natural auxin.[1] Auxins are critical for various plant growth and developmental processes, including cell division, elongation, and differentiation. Fenoprop, as a synthetic auxin, induces a state of rapid and uncontrolled growth in susceptible plants, ultimately leading to their demise.[1]

Key Molecular Events:

-

Perception and Binding: Fenoprop is perceived by the same cellular receptors that bind natural auxins. The primary auxin receptor complex consists of the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its homologs (AUXIN SIGNALING F-BOX proteins, AFBs), which are components of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex (SCFTIR1/AFB).

-

Formation of a Co-receptor Complex: In the presence of auxin (or a synthetic auxin like Fenoprop), the TIR1/AFB protein binds to both the auxin and a transcriptional repressor protein from the Auxin/Indole-3-Acetic Acid (Aux/IAA) family. This creates a ternary co-receptor complex of TIR1/AFB-auxin-Aux/IAA.

-

Ubiquitination and Degradation of Aux/IAA Repressors: The formation of this complex targets the Aux/IAA repressor for polyubiquitination by the SCFTIR1/AFB E3 ligase. The polyubiquitinated Aux/IAA protein is then recognized and degraded by the 26S proteasome.

-

De-repression of Auxin Response Genes: Aux/IAA proteins normally function by binding to and inhibiting Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The degradation of Aux/IAA repressors releases the ARFs, allowing them to activate the transcription of a wide array of genes involved in growth and development.

-

Uncontrolled Growth and Plant Death: The persistent and high-level activation of auxin signaling by Fenoprop leads to an uncontrolled and disorganized proliferation of tissues, epinastic growth (downward bending of leaves), and ultimately, the death of the plant.

Signaling Pathway Diagram

Caption: Signaling pathway of Fenoprop as a synthetic auxin.

Formulations: The Role of Ethanolamine Salts

Phenoxy herbicides like Fenoprop are organic acids and are often sparingly soluble in water. To improve their handling and application, they are frequently converted into salts or esters.[3] Ethanolamine is an organic compound that can be used to form an amine salt with the acidic Fenoprop molecule.

Benefits of Amine Salt Formulations:

-

Increased Water Solubility: The salt form is generally more soluble in water, allowing for easier formulation as a liquid concentrate that can be diluted for spraying.

-

Reduced Volatility: Amine salts are typically less volatile than the ester forms of phenoxy herbicides, which can reduce the risk of off-target drift and damage to non-target plants.

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of synthetic auxins like Fenoprop are well-established in the field of plant biology. Below are generalized methodologies for key experiments.

1. Auxin-Induced Gene Expression Analysis (e.g., using RT-qPCR)

-

Objective: To quantify the change in the expression of known auxin-responsive genes in response to Fenoprop treatment.

-

Methodology:

-

Grow a model plant species (e.g., Arabidopsis thaliana) in a controlled environment.

-

Treat a set of plants with a solution of this compound at a specific concentration and a control set with a mock solution.

-

Harvest plant tissues (e.g., roots or shoots) at various time points after treatment.

-

Extract total RNA from the harvested tissues.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform quantitative polymerase chain reaction (qPCR) using primers specific for known auxin-responsive genes (e.g., members of the GH3 or SAUR gene families) and a reference gene for normalization.

-

Analyze the relative fold change in gene expression between the Fenoprop-treated and control samples.

-

2. Aux/IAA Protein Degradation Assay

-

Objective: To demonstrate that Fenoprop induces the degradation of Aux/IAA repressor proteins.

-

Methodology:

-

Generate transgenic plants that express an Aux/IAA protein fused to a reporter protein (e.g., GUS or Luciferase) under the control of a constitutive promoter.

-

Treat the transgenic plants with this compound or a control solution.

-

Monitor the abundance of the reporter protein over time using appropriate detection methods (e.g., histochemical staining for GUS or luminescence measurement for Luciferase). A decrease in the reporter signal in the Fenoprop-treated plants indicates the degradation of the Aux/IAA fusion protein.

-

Experimental Workflow Diagram

Caption: Experimental workflows for studying Fenoprop's mechanism of action.

Quantitative Data Summary

| Compound | Test Organism | LD50 (Oral) | Reference |

| 2,4,5-T | Mouse | 389 mg/kg | [4] |

| 2,4,5-T | Rat | 500 mg/kg | [4] |

Note: LD50 (Lethal Dose, 50%) is a measure of the lethal dose of a toxin, radiation, or pathogen. The value represents the dose required to kill half the members of a tested population after a specified test duration.

The mechanism of action of Fenoprop, the active component in "this compound," is well-understood to be that of a synthetic auxin. By hijacking the plant's natural auxin signaling pathway, Fenoprop induces the degradation of Aux/IAA transcriptional repressors, leading to the constitutive activation of auxin-responsive genes. This results in uncontrolled and disorganized growth, ultimately causing the death of susceptible plant species. The formulation as an ethanolamine salt serves to enhance its utility as a herbicide by improving its solubility in water.

References

Fenoprop ethanolamine CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fenoprop and its ethanolamine salt, focusing on their chemical identifiers, properties, and mechanism of action. Due to the limited availability of specific data for Fenoprop ethanolamine, this document primarily details the characteristics of the parent compound, Fenoprop (commonly known as Silvex). The information presented is intended to support research and development activities.

Chemical Identifiers

This compound is the salt formed from the herbicide Fenoprop and ethanolamine. While specific technical data for the ethanolamine salt is scarce, the identifiers for both the salt and the parent acid are provided below for clear distinction and comprehensive research.

| Identifier | This compound | Fenoprop (Silvex) |

| CAS Number | 7374-47-2 | 93-72-1[1][2][3] |

| Molecular Formula | C₉H₇Cl₃O₃·C₂H₇NO | C₉H₇Cl₃O₃[1][2] |

| Molecular Weight | 330.59 g/mol | 269.51 g/mol [1] |

| UNII | 7057I76YO0 | D2HZL58IS3[1] |

| EPA CompTox | DTXSID2058469 | DTXSID0021387[1] |

| PubChem CID | 23841 | 7158[1] |

| Synonyms | Silvex, ethanolamine salt | 2,4,5-TP; 2-(2,4,5-Trichlorophenoxy)propionic acid; Fenormone; Kurosal G; Sta-fast[2] |

Physicochemical Properties of Fenoprop

The following table summarizes the key physicochemical properties of Fenoprop. The ethanolamine salt is expected to have higher water solubility.

| Property | Value |

| Appearance | White powder[1] |

| Melting Point | 180 °C (356 °F; 453 K)[1] |

| Density | 1.21 g/cm³ at 20 °C[1] |

| log P (Octanol/Water Partition Coefficient) | 3.8 (20 °C)[1] |

| Acidity (pKa) | 2.84[1] |

| Solubility | Amine and alkali-metal salts are soluble in water, acetone, and lower alcohols. Sparingly soluble in water as the acid.[4] |

Mechanism of Action: Synthetic Auxin

Fenoprop is a synthetic auxin herbicide.[5] Its mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plants.[1] The biological activity is primarily associated with the (2R)-isomer.[1]

Experimental Protocols

General Analytical Methodology for Fenoprop:

-

Extraction: Acidified water and soil samples are typically extracted with an organic solvent.[4] For more complex matrices like vegetable tissues, accelerated solvent extraction (ASE) with solvents such as ethyl acetate can be employed.

-

Cleanup: Soil extracts may require a cleanup step, which can involve back-extraction into an alkali solution, a wash with a non-polar solvent like chloroform, followed by re-acidification and final extraction into an ether.[4]

-

Derivatization: For analysis by gas chromatography (GC), the acidic herbicide is often derivatized to a more volatile ester form. A common derivatizing agent is BF₃-methanol.[4]

-

Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the separation and detection of Fenoprop.[6]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, particularly for complex matrices, and may not require derivatization.[6][7]

-

The following diagram illustrates a general workflow for the analysis of Fenoprop in environmental samples.

Toxicological Data for Fenoprop

Toxicological data for this compound is not available. The following data pertains to Fenoprop.

| Organism | Test | Result |

| Mammals | Acute Oral LD50 | Moderately toxic[5] |

| Birds | Acute Toxicity | Low toxicity[5] |

| Fish | Acute Ecotoxicity | Moderate[5] |

| Aquatic Invertebrates | Acute Ecotoxicity | Moderate[5] |

Disclaimer: Fenoprop was banned from use in the United States in 1985.[1][3] This document is for research and informational purposes only. Appropriate safety precautions should be taken when handling this compound.

References

Fenoprop ethanolamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular characteristics of fenoprop and ethanolamine, culminating in the properties of the resulting fenoprop ethanolamine salt. This information is crucial for researchers engaged in the development and analysis of related chemical compounds.

Core Molecular Data

The fundamental molecular properties of fenoprop, ethanolamine, and their resulting salt are summarized in the table below for straightforward comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Fenoprop | C₉H₇Cl₃O₃ | 269.5[1] |

| Ethanolamine | C₂H₇NO | 61.08[2][3][4][5] |

| This compound | C₁₁H₁₄Cl₃NO₄ | 330.58 |

Formation of this compound Salt

Fenoprop, a carboxylic acid, reacts with ethanolamine, an amino alcohol, in a classic acid-base neutralization reaction to form the this compound salt. In this reaction, the acidic proton from the carboxyl group of fenoprop is transferred to the basic amino group of ethanolamine.

Experimental Protocols

Detailed experimental methodologies for the characterization of these compounds can be found in standard analytical chemistry literature. Key techniques for determining molecular weight and formula include:

-

Mass Spectrometry: Provides a precise mass-to-charge ratio, which is instrumental in determining the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the molecular structure and confirm the presence of specific functional groups.

-

Elemental Analysis: Determines the percentage composition of elements within the compound, which is used to empirically derive the molecular formula.

Visualizing the Salt Formation

The following diagram illustrates the reaction pathway for the formation of this compound salt.

References

- 1. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanolamine - Sciencemadness Wiki [sciencemadness.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Ethanolamine - American Chemical Society [acs.org]

Unveiling the Core Differences: A Technical Guide to Fenoprop and Fenoprop Ethanolamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoprop, a synthetic auxin herbicide, has historically been utilized for the control of broadleaf weeds. In practice, its application is often facilitated by its formulation as a salt, with Fenoprop ethanolamine being a notable example. This technical guide provides an in-depth exploration of the fundamental differences between Fenoprop and its ethanolamine salt, offering insights into their physicochemical properties, mechanism of action, and the practical implications of their distinct formulations. While both ultimately deliver the same herbicidally active anion, the ethanolamine salt modification significantly alters key characteristics that influence its handling, application, and environmental behavior.

Physicochemical Properties: A Comparative Analysis

The primary distinction between Fenoprop and this compound lies in their chemical structure and resulting physical properties. Fenoprop is a carboxylic acid, while this compound is the salt formed by the reaction of Fenoprop with ethanolamine. This seemingly simple chemical modification has profound consequences, most notably on solubility.

| Property | Fenoprop (Acid) | This compound (Salt) | Significance |

| Chemical Formula | C₉H₇Cl₃O₃ | C₁₁H₁₄Cl₃NO₄ | The addition of the ethanolamine moiety increases the molecular weight and introduces a nitrogen atom. |

| Molecular Weight | 269.51 g/mol [1] | 330.59 g/mol | The higher molecular weight of the salt form is a direct result of the addition of ethanolamine. |

| Water Solubility | Sparingly soluble in water[1] | Readily soluble in water[1] | This is the most critical difference. The salt formation drastically increases water solubility, facilitating its use in aqueous spray solutions for agricultural applications. |

| Vapor Pressure | 1.0 x 10⁻⁵ mmHg at 25°C | Data not available, but amine salts of phenoxy herbicides generally have lower volatility than ester formulations. | Lower volatility is advantageous in reducing off-target drift during application. |

| Octanol-Water Partition Coefficient (Log P) | 3.8[1] | Data not available, but expected to be lower than the acid form. | A lower Log P for the salt form would indicate lower lipophilicity and a preference for aqueous environments, which is consistent with its higher water solubility. |

| pKa | 2.84[2] | Not applicable (it is a salt) | The low pKa of Fenoprop indicates it is a relatively strong acid and will be predominantly in its anionic form in neutral pH environments. |

Table 1: Comparative Physicochemical Properties of Fenoprop and this compound

Mechanism of Action: A Shared Pathway

Despite their differences in formulation, both Fenoprop and this compound exert their herbicidal effects through the same fundamental mechanism of action. The active component in both cases is the fenoprop anion (2-(2,4,5-trichlorophenoxy)propionate). Once applied, the ethanolamine salt readily dissociates in water, releasing the fenoprop anion.

Fenoprop is a synthetic auxin, meaning it mimics the action of the natural plant hormone indole-3-acetic acid (IAA). At herbicidal concentrations, it overwhelms the plant's normal hormonal balance, leading to uncontrolled and disorganized growth. This ultimately results in the death of susceptible plants.

The molecular mechanism involves the perception of the fenoprop anion by the SCF-TIR1/AFB (Skp1-Cullin-F-box-Transport Inhibitor Response 1/Auxin Signaling F-box) co-receptor complex. This binding event leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes. The resulting overstimulation of these genes disrupts normal plant development.

Experimental Protocols

Synthesis of this compound

A general laboratory-scale synthesis of this compound involves the acid-base neutralization reaction between Fenoprop and ethanolamine.

Materials:

-

Fenoprop (acid form)

-

Ethanolamine

-

A suitable solvent (e.g., ethanol or water)

-

Stirring apparatus

-

pH meter or indicator paper

-

Evaporation apparatus (e.g., rotary evaporator)

Procedure:

-

Dissolve a known molar quantity of Fenoprop in the chosen solvent. Gentle heating may be required to aid dissolution.

-

Slowly add an equimolar amount of ethanolamine to the Fenoprop solution while stirring continuously.

-

Monitor the pH of the solution. The reaction is complete when the pH approaches neutrality (approximately 7.0).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid or viscous liquid is this compound. Further purification may be achieved through recrystallization if a solid product is obtained.

Comparative Efficacy Evaluation of Fenoprop and this compound Formulations

This protocol outlines a general methodology for comparing the herbicidal efficacy of Fenoprop (formulated as an emulsifiable concentrate) and this compound (as a water-soluble concentrate) on a target weed species.

Objective: To determine the relative efficacy of Fenoprop and this compound formulations in controlling a target broadleaf weed.

Materials:

-

Target weed species (e.g., Abutilon theophrasti - velvetleaf) grown in uniform pots under controlled greenhouse conditions.

-

Fenoprop (technical grade) formulated as an emulsifiable concentrate (EC) with appropriate adjuvants.

-

This compound formulated as a water-soluble concentrate (SC).

-

Calibrated laboratory spray chamber.

-

Deionized water.

-

Non-ionic surfactant (if required by formulation).

Experimental Design:

-

A randomized complete block design with a minimum of four replications.

-

Treatments should include:

-

Untreated control.

-

A series of graded doses of Fenoprop EC (e.g., 0.25x, 0.5x, 1x, 2x the recommended field rate).

-

A series of graded doses of this compound SC, with rates equivalent in terms of the acid equivalent (a.e.) of Fenoprop to the EC treatments.

-

Procedure:

-

Grow the target weed species to a consistent growth stage (e.g., 2-4 true leaves).

-

Prepare the spray solutions for each treatment, ensuring accurate dilution in deionized water. Add any required adjuvants as per the formulation instructions.

-

Calibrate the laboratory spray chamber to deliver a consistent volume of spray solution per unit area.

-

Apply the respective treatments to the plants in the spray chamber.

-

Return the treated plants to the greenhouse and maintain optimal growing conditions.

-

Assess herbicidal efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment). Assessments should include:

-

Visual injury ratings (e.g., on a scale of 0-100%, where 0 = no injury and 100 = complete plant death).

-

Plant height measurements.

-

Above-ground biomass (fresh and dry weight) at the final assessment.

-

Data Analysis:

-

Analyze the data using analysis of variance (ANOVA).

-

If significant treatment effects are observed, perform a mean separation test (e.g., Tukey's HSD) to compare individual treatments.

-

Dose-response curves can be generated to calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) for each formulation.

Core Differences Summarized

The fundamental distinction between Fenoprop and this compound is a matter of formulation designed to enhance practical application .

-

Fenoprop (Acid): The active herbicidal molecule with low water solubility. In its pure form, it is not ideal for creating stable aqueous spray solutions.

-

This compound (Salt): A formulation where the acidic Fenoprop is neutralized by the base ethanolamine. This salt is highly water-soluble, allowing for the creation of convenient and effective water-based herbicide concentrates.

This difference in formulation directly impacts:

-

Handling and Mixing: this compound is significantly easier to dissolve and mix in water, simplifying the preparation of spray solutions for field application.

-

Application: The use of a water-soluble salt can influence spray droplet characteristics and potentially plant uptake, although the ultimate herbicidal activity relies on the absorption of the fenoprop anion.

-

Environmental Fate: While both forms will ultimately degrade in the environment, their initial mobility and partitioning in soil and water may differ due to the significant difference in water solubility. The more water-soluble ethanolamine salt may have a higher potential for leaching in certain soil types.

Conclusion

References

An In-depth Technical Guide to Fenoprop and its Ethanolamine Salt

Executive Summary

Fenoprop, a potent phenoxyalkanoic acid herbicide, was historically significant in the control of broadleaf and woody plants. This technical guide provides a comprehensive overview of Fenoprop, with a specific focus on its formulation as an ethanolamine salt. While historical records on the specific discovery of "Fenoprop ethanolamine" are not detailed in publicly available literature, this document extrapolates its development within the broader context of phenoxy herbicide formulations. Amine salts, such as the ethanolamine form, were crucial for enhancing the water solubility and, consequently, the agricultural utility of the parent acid. This guide details the history of Fenoprop's development and subsequent discontinuation, its physicochemical properties, mechanism of action as a synthetic auxin, and representative experimental protocols for its synthesis and analysis.

Introduction to Fenoprop and Phenoxy Herbicides

Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, belongs to the family of phenoxy herbicides.[1] These synthetic compounds mimic the action of natural plant growth hormones, specifically auxins like indole-3-acetic acid (IAA).[1] When applied to susceptible plants, they induce rapid and uncontrolled growth, leading to the plant's demise.[1] This selective action against broadleaf plants made them highly effective for weed control in monocotyledonous crops such as cereals and grasses.[2]

Phenoxy herbicides are organic acids and are generally characterized by low solubility in water.[3] To overcome this limitation for effective application as aqueous sprays, they are often converted into salt or ester forms.[4][5] The formation of amine salts, by reacting the acidic herbicide with an amine like ethanolamine or triethanolamine, significantly increases water solubility, allowing for the creation of stable aqueous concentrates.[4][5]

Discovery and History of Fenoprop (Silvex)

Research into chlorinated phenoxy compounds during the Second World War led to the discovery of their herbicidal properties, revolutionizing weed control.[4] Fenoprop, also widely known by its trade name Silvex and as 2,4,5-TP, was developed in the post-war period and saw extensive use from 1945 onwards.[1] It is an analogue of another significant phenoxy herbicide, 2,4,5-T, with the key difference being the substitution of the acetic acid side chain with a propionic acid group.[1]

The primary application of Fenoprop was as a post-emergence herbicide for the control of woody plants and broadleaf herbaceous weeds in various settings, including rice and sugarcane fields, rangelands, and lawns.[1] However, a significant concern with the manufacturing process of 2,4,5-trichlorophenol, a precursor for both 2,4,5-T and Fenoprop, was the potential for contamination with the highly toxic and carcinogenic compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[6] Growing concerns over the health and environmental effects of TCDD led to increased regulatory scrutiny. In 1985, the U.S. Environmental Protection Agency (EPA) banned all uses of Fenoprop in the United States.[1]

This compound: A Formulation Perspective

Formulations of phenoxy herbicides as amine salts were common practice.[4] For instance, a "triethanolamine salt" of Silvex was registered with the EPA, with an approval date in 1967 and a cancellation in 1983. This indicates that amine salt formulations of Fenoprop were commercially produced and used. The ethanolamine salt would offer similar advantages, creating a product that could be easily diluted with water by the end-user to create a stable spray solution.

Physicochemical Properties

The properties of Fenoprop are well-documented. The formation of the ethanolamine salt would alter these properties, most notably increasing its water solubility and likely modifying its melting point and vapor pressure.

Table 1: Physicochemical Properties of Fenoprop

| Property | Value |

| Chemical Formula | C₉H₇Cl₃O₃ |

| Molar Mass | 269.51 g/mol |

| Appearance | White powder |

| Melting Point | 180 °C |

| pKa | 2.84 |

| Log P (octanol-water partition coefficient) | 3.8 |

| Water Solubility | Moderately soluble |

(Data sourced from[1])

Mechanism of Action: Synthetic Auxin Pathway

Fenoprop exerts its herbicidal effects by acting as a synthetic auxin.[1] In plants, auxins are critical hormones that regulate cell division, elongation, and differentiation. Fenoprop mimics natural auxins but is not readily metabolized by the plant, leading to a persistent and overwhelming hormonal signal.

This hormonal overdose disrupts numerous physiological processes, including:

-

Gene Expression: It alters the expression of genes involved in growth and development.

-

Cell Wall Plasticity: It leads to uncontrolled cell expansion and division.

-

Vascular Tissue Disruption: It causes abnormal development of xylem and phloem, impeding water and nutrient transport.

-

Epinasty: It results in the twisting and curling of stems and leaves.

Ultimately, this chaotic and unregulated growth exhausts the plant's resources, leading to its death.

Caption: Synthetic auxin (Fenoprop) signaling pathway leading to uncontrolled plant growth.

Experimental Protocols

Representative Synthesis of Fenoprop

The commercial production of Fenoprop generally involves a nucleophilic aromatic substitution reaction.[7] A typical synthesis pathway starts with the preparation of 2,4,5-trichlorophenol, which is then reacted with a propionic acid derivative.

Workflow for Fenoprop Synthesis:

-

Phenol Neutralization: 2,4,5-trichlorophenol is reacted with an alkali (e.g., sodium hydroxide) in a solvent to form the corresponding sodium 2,4,5-trichlorophenate.

-

Condensation Reaction: The sodium 2,4,5-trichlorophenate is then reacted with a chloro-propionic acid salt (e.g., sodium 2-chloropropionate) under controlled temperature and pressure. This condensation reaction forms the sodium salt of Fenoprop.

-

Acidification: The reaction mixture is cooled, and a strong acid (e.g., sulfuric acid) is added to precipitate the Fenoprop free acid.

-

Purification: The crude Fenoprop is then purified, typically through recrystallization from an appropriate solvent, to achieve the desired purity.

Caption: A representative experimental workflow for the synthesis of Fenoprop.

Formation of this compound Salt

The creation of the ethanolamine salt is a straightforward acid-base neutralization reaction.

Caption: Chemical reaction for the formation of this compound salt.

Representative Analytical Methodology: Gas Chromatography

Gas chromatography (GC) is a suitable method for the analysis of Fenoprop, often after a derivatization step to convert the carboxylic acid to a more volatile ester (e.g., a methyl ester).

Protocol Outline:

-

Sample Preparation (Extraction): The sample matrix (e.g., soil, water) is extracted with an organic solvent. A clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds.

-

Derivatization: The carboxylic acid group of Fenoprop is converted to an ester (e.g., by reaction with diazomethane or BF₃/methanol) to increase its volatility for GC analysis.

-

GC Analysis:

-

Injection: The derivatized sample is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., DB-5MS). The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (column coating).

-

Detection: As the analyte elutes from the column, it is detected by a suitable detector, such as a mass spectrometer (MS) or an electron capture detector (ECD).

-

-

Quantification: The concentration of Fenoprop is determined by comparing the peak area of the analyte in the sample to that of known calibration standards.

Toxicology and Environmental Fate

Fenoprop is classified as moderately toxic to mammals via the oral route.[7] Long-term exposure has been associated with potential liver and kidney problems.[8] A major toxicological concern is not with Fenoprop itself, but with the potential for contamination with TCDD, a known carcinogen.[6]

In the environment, Fenoprop is not expected to be highly persistent in soil.[7] Its mobility in soil can vary depending on the formulation and soil type.[7] Biodegradation is a significant route of dissipation.[7]

Regulatory Status and Discontinuation

Due to concerns over TCDD contamination and its potential health effects, the use of Fenoprop has been discontinued in many countries. In the United States, the EPA cancelled all remaining uses of Fenoprop in 1985.[1] Its international trade is also restricted.

Conclusion

This compound represents a specific formulation of the historically important but now obsolete herbicide, Fenoprop (Silvex). While detailed records of its individual discovery and development are sparse, its existence is a clear example of the chemical strategies employed to enhance the efficacy of phenoxy herbicides by improving their water solubility. The core of its history, mechanism, and eventual decline is intrinsically linked to the parent compound, Fenoprop, and the broader concerns over dioxin contamination that led to the prohibition of many chlorinated phenoxy herbicides. This guide provides a technical foundation for understanding this compound within its scientific and historical context.

References

- 1. Fenoprop - Wikipedia [en.wikipedia.org]

- 2. The Phenoxy Herbicides: CAST | Weed Science | Cambridge Core [cambridge.org]

- 3. Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemcess.com [chemcess.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fenoprop [sitem.herts.ac.uk]

- 8. scribd.com [scribd.com]

Fenoprop ethanolamine solubility in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of fenoprop ethanolamine. Due to the limited availability of direct quantitative data for the ethanolamine salt of fenoprop, this document synthesizes qualitative information for amine salts of fenoprop and quantitative data for fenoprop (acid form) and ethanolamine individually. It also details standardized experimental protocols for solubility determination and illustrates the herbicidal mechanism of action of fenoprop.

Core Concepts: Solubility Profile

Amine salts of fenoprop are generally soluble in water, acetone, and lower alcohols.[1] Conversely, they are insoluble in aromatic and chlorinated hydrocarbons and most non-polar organic solvents.[1] This suggests that this compound would exhibit similar solubility behavior. The parent acid, fenoprop, is sparingly soluble in water.[2] Ethanolamine, on the other hand, is miscible with water and several organic solvents.

The formation of the ethanolamine salt of fenoprop is a neutralization reaction between the carboxylic acid group of fenoprop and the amino group of ethanolamine. This reaction significantly increases the polarity of the molecule, leading to enhanced solubility in polar solvents like water.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for fenoprop and ethanolamine.

Table 1: Solubility of Fenoprop (Acid Form)

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 150 mg/L | Not Specified | [2] |

Table 2: Solubility of Ethanolamine

| Solvent | Solubility | Temperature (°C) |

| Water | Miscible | 25 |

| Methanol | Miscible | Not Specified |

| Acetone | Miscible | Not Specified |

| Glycerin | Miscible | Not Specified |

| Benzene | 1.4% | 25 |

| Ether | 2.1% | 25 |

| Carbon Tetrachloride | 0.2% | 25 |

| n-Heptane | < 0.1% | 25 |

Experimental Protocol: Water Solubility Determination (OECD Guideline 105)

The following is a detailed methodology for determining the water solubility of a compound, adapted from the OECD Guideline 105 "Water Solubility," specifically the Shake-Flask Method.[3][4][5] This method is suitable for substances with a solubility above 10⁻² g/L.

Principle

A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Materials and Apparatus

-

Test Substance: this compound

-

Solvent: Distilled or deionized water

-

Apparatus:

-

Shaking device with constant temperature control (e.g., shaker bath or incubator)

-

Analytical balance

-

Glass vessels with tight-fitting stoppers (e.g., flasks, centrifuge tubes)

-

Centrifuge (if necessary for phase separation)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

pH meter

-

Procedure

-

Preliminary Test: An initial estimation of the solubility is performed to determine the appropriate amount of test substance and the time required to reach equilibrium.

-

Main Experiment (Shake-Flask Method): a. An excess amount of the test substance is weighed and added to a series of glass vessels. b. A known volume of water is added to each vessel. c. The vessels are tightly sealed and placed in the shaking device, maintained at a constant temperature (e.g., 20 ± 0.5 °C). d. The vessels are agitated for a predetermined time, sufficient to reach equilibrium (typically 24 to 48 hours). It is recommended to perform measurements at different time points to confirm that equilibrium has been reached. e. After agitation, the vessels are allowed to stand to let the undissolved substance settle. If necessary, centrifugation is used to separate the solid and liquid phases. f. A sample of the clear aqueous supernatant is carefully withdrawn. g. The concentration of the test substance in the aqueous sample is determined using a validated analytical method.

-

Data Analysis: The solubility is reported as the average of at least three replicate determinations.

Mechanism of Action: Auxin Signaling Pathway

Fenoprop acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[6][7][8] It disrupts normal plant growth by causing uncontrolled cell division and elongation, ultimately leading to the death of the plant.[6] The core of this mechanism is the TIR1/AFB-mediated auxin signaling pathway.[9][10][11][12]

References

- 1. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. healthandenvironment.org [healthandenvironment.org]

- 3. filab.fr [filab.fr]

- 4. Test No. 105: Water Solubility | OECD [oecd.org]

- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 6. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Fenoprop Ethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Fenoprop ethanolamine. Due to the limited availability of specific experimental data for the ethanolamine salt of Fenoprop, this document also details the characteristics of the parent compounds: Fenoprop (also known as 2,4,5-TP or Silvex) and Ethanolamine. This information is crucial for researchers and professionals involved in the handling, analysis, and development of related compounds.

Chemical Identity and Structure

This compound is an organic salt formed from the acid Fenoprop and the base Ethanolamine.

Fenoprop is a synthetic auxin, a class of plant growth regulators.[1] It is a member of the phenoxy herbicide family.[1] The biological activity of Fenoprop is primarily attributed to the (2R)-isomer.[1]

Ethanolamine is a primary amine and a primary alcohol.[2] It is a versatile chemical intermediate used in the synthesis of various products.[3]

The chemical structures are illustrated below:

Caption: Chemical structures of Fenoprop, Ethanolamine, and the molecular formula of their salt.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound and its constituent parts.

Table 1: General and Physical Properties

| Property | This compound | Fenoprop | Ethanolamine |

| CAS Number | 7374-47-2[4] | 93-72-1[1][5][6][7] | 141-43-5[8] |

| Molecular Formula | C₉H₇Cl₃O₃·C₂H₇NO[4] | C₉H₇Cl₃O₃[1][5][6][7] | C₂H₇NO[8][9] |

| Molecular Weight | 330.59 g/mol [4] | 269.51 g/mol [1][5][6] | 61.08 g/mol [2][4][8] |

| Appearance | Not Available | White powder[1][5] | Colorless, viscous liquid[2][9] |

| Melting Point | Not Available | 179-181 °C[5] | 10.3 °C[8] |

| Boiling Point | Not Available | >149 °C at 0.5 mmHg[5] | 170 °C[10] |

| Density | Not Available | 1.21 g/cm³ at 20 °C[1] | 1.0117 g/cm³[10] |

Table 2: Solubility and Dissociation

| Property | Fenoprop | Ethanolamine |

| Water Solubility | 140 mg/L at 25 °C[5] | Miscible[2][8][9][11] |

| Solubility in Organic Solvents | Soluble in acetone and lower alcohols; insoluble in aromatic and chlorinated hydrocarbons.[5] | Miscible with methanol, acetone, and glycerin.[2][3] |

| pKa | 2.84[1] | Not Available |

| Log P (Octanol/Water Partition Coefficient) | 3.8[1] | -1.3[2] |

Experimental Protocols

Synthesis of Fenoprop: The commercial production of Fenoprop typically involves the reaction of 2,4,5-trichlorophenol with a propionic acid derivative.[12] This nucleophilic aromatic substitution results in the formation of the ether linkage.[12]

Synthesis of Ethanolamine: The industrial synthesis of ethanolamine is primarily achieved through the reaction of ethylene oxide with aqueous ammonia.[3]

A logical workflow for the preparation of this compound would involve the neutralization of Fenoprop with Ethanolamine.

Caption: A generalized workflow for the synthesis of this compound.

Mechanism of Action

The biological activity of this compound is expected to be primarily driven by the Fenoprop component. Fenoprop acts as a synthetic auxin, mimicking the plant hormone indoleacetic acid (IAA).[1] This mimicry leads to uncontrolled and rapid plant growth, ultimately resulting in the death of susceptible plants.[1]

References

- 1. Fenoprop - Wikipedia [en.wikipedia.org]

- 2. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanolamine - American Chemical Society [acs.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Fenoprop [webbook.nist.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Ethanolamine [microkat.gr]

- 10. Ethanolamine - Wikipedia [en.wikipedia.org]

- 11. ICSC 0152 - ETHANOLAMINE [inchem.org]

- 12. Fenoprop [sitem.herts.ac.uk]

Degradation Pathways of Fenoprop Ethanolamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, is a synthetic auxin herbicide previously used for the control of broadleaf weeds. It was commonly formulated as an ethanolamine salt to enhance its solubility in water for application. Understanding the environmental fate and degradation pathways of fenoprop ethanolamine is critical for assessing its ecological impact and for the development of remediation strategies. This technical guide provides a comprehensive overview of the degradation of this compound, focusing on its core components: the fenoprop acid and the ethanolamine moiety.

I. Dissociation and Primary Degradation

Upon introduction into an aqueous environment, this compound readily dissociates into the fenoprop anion and the ethanolammonium cation.

Caption: Dissociation of this compound in Water.

The subsequent degradation pathways of these two components are largely independent.

II. Degradation of the Fenoprop Moiety

The environmental persistence and toxicity of the formulation are primarily associated with the fenoprop acid. Its degradation occurs through both biotic and abiotic processes.

A. Biodegradation

Microbial activity is the principal mechanism for fenoprop degradation in soil and water. The process typically involves the cleavage of the ether bond, followed by the breakdown of the aromatic ring.

1. Aerobic Degradation:

Under aerobic conditions, microorganisms utilize fenoprop as a carbon source. The primary initial step is the cleavage of the ether linkage, yielding 2,4,5-trichlorophenol (2,4,5-TCP) and propionic acid. 2,4,5-TCP is a major and more persistent metabolite. Further degradation of 2,4,5-TCP proceeds through hydroxylation and ring cleavage.

Caption: Aerobic Biodegradation Pathway of Fenoprop.

2. Anaerobic Degradation:

In the absence of oxygen, the degradation of fenoprop is significantly slower. The primary pathway is reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring before its cleavage.

Caption: Anaerobic Biodegradation Pathway of Fenoprop.

B. Abiotic Degradation

1. Photodegradation:

Fenoprop can undergo photodegradation, particularly in the upper layers of water bodies when exposed to sunlight. This process involves the cleavage of the ether bond and dechlorination, leading to the formation of various photoproducts, including 2,4,5-trichlorophenol.

III. Degradation of the Ethanolamine Moiety

Ethanolamine is a readily biodegradable compound. In soil and water, microorganisms rapidly utilize it as a source of carbon and nitrogen. The degradation pathway involves oxidation to glycine and subsequently to ammonia, carbon dioxide, and water. Given its rapid degradation, ethanolamine is not considered a persistent environmental contaminant.

Caption: Biodegradation Pathway of Ethanolamine.

IV. Quantitative Data on Fenoprop Degradation

The persistence of fenoprop in the environment is often expressed as its half-life (DT50), which can vary significantly depending on environmental conditions.

| Matrix | Condition | Half-life (DT50) in days | Reference |

| Soil | Aerobic | 12 - 17 | [1] |

| Soil | Anaerobic | 32 | [2] |

| Water | Aerobic | Varies (generally shorter than in soil) | [3] |

| Water | Photodegradation | Dependent on light intensity and water clarity | [4] |

Metabolite Information:

| Parent Compound | Primary Metabolite | Persistence | Reference |

| Fenoprop | 2,4,5-Trichlorophenol | More persistent than fenoprop | [2] |

V. Experimental Protocols

A. Soil Degradation Study

This protocol outlines a laboratory experiment to determine the aerobic degradation rate of fenoprop in soil.

Caption: Experimental Workflow for Soil Degradation Study.

1. Materials:

-

Fresh soil sample, sieved (2 mm mesh).

-

This compound analytical standard.

-

Sterile deionized water.

-

Incubation vessels (e.g., glass jars with loose-fitting lids).

-

Solvents for extraction (e.g., acetonitrile, methanol).

-

Analytical instruments: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) or Gas Chromatograph-Mass Spectrometer (GC-MS).

2. Procedure:

-

Soil Preparation: Collect a representative soil sample. Sieve it to remove large debris and homogenize. Determine the soil's maximum water holding capacity (WHC).

-

Spiking: Weigh a known amount of soil into each incubation vessel. Prepare a stock solution of this compound in water. Add the appropriate volume of the stock solution to the soil to achieve the desired concentration. Adjust the moisture content to 50-60% of the WHC.

-

Incubation: Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, and 42 days), remove replicate samples for analysis. Store samples at -20°C until extraction.

-

Extraction: Extract fenoprop and its metabolites from the soil samples using an appropriate solvent and extraction technique (e.g., sonication, accelerated solvent extraction).

-

Analysis: Analyze the extracts using a validated LC-MS/MS or GC-MS method to quantify the concentrations of fenoprop and 2,4,5-trichlorophenol.

-

Data Analysis: Plot the concentration of fenoprop over time and calculate the degradation rate and half-life using first-order kinetics.

B. Analytical Method for Fenoprop and 2,4,5-Trichlorophenol in Soil

1. Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of fenoprop and its primary metabolite, 2,4,5-trichlorophenol, in soil extracts.

2. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

-

C18 reversed-phase analytical column.

3. Reagents:

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Formic acid.

-

Ultrapure water.

-

Analytical standards of fenoprop and 2,4,5-trichlorophenol.

4. Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

5. Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for fenoprop and 2,4,5-trichlorophenol for quantification and confirmation.

Conclusion

The degradation of this compound in the environment is a two-part process. The ethanolamine component is readily biodegradable and of low environmental concern. The fenoprop moiety, however, can persist in the environment, with its degradation rate being highly dependent on environmental conditions, particularly the presence of competent microorganisms. The primary degradation product, 2,4,5-trichlorophenol, is also a compound of environmental significance due to its persistence and toxicity. The provided experimental protocols offer a framework for researchers to conduct detailed studies on the environmental fate of fenoprop and similar compounds.

References

- 1. Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extraction and quantification of chlorophenolate molecules in soils spiked with 2,4-dichlorophenol and 2,4,5-trichlorophenol [agris.fao.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Toxicological Profile of Fenoprop Ethanolamine: An In-depth Technical Guide

Disclaimer: No specific toxicological data for the salt "Fenoprop ethanolamine" is available in the public domain. This guide provides a comprehensive toxicological profile for its individual components: Fenoprop and Ethanolamine. The toxicological properties of the salt may differ from its constituent parts.

Executive Summary

This technical guide provides a detailed toxicological overview of Fenoprop and Ethanolamine, intended for researchers, scientists, and drug development professionals. Fenoprop, a phenoxy herbicide, and Ethanolamine, a primary amine and alcohol, present distinct toxicological profiles. This document summarizes key data on acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects. Detailed experimental methodologies based on internationally recognized guidelines are provided, and a key metabolic pathway for ethanolamine is visualized. All quantitative data are presented in structured tables for ease of comparison.

Toxicological Profile of Fenoprop

Fenoprop, also known as 2-(2,4,5-trichlorophenoxy)propionic acid or Silvex, is a systemic herbicide. Its use has been largely discontinued due to concerns about contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic compound.[1]

Acute Toxicity

Fenoprop exhibits moderate acute toxicity via the oral route.

Table 1: Acute Toxicity of Fenoprop

| Test Type | Species | Route | LD50 | Reference |

| Acute Oral | Rat | Oral | 650 mg/kg | [1] |

| Acute Oral | Guinea Pig | Oral | 850 mg/kg | [1] |

Chronic Toxicity

Long-term exposure to Fenoprop has been shown to affect the liver and kidneys in animal studies.

Table 2: Chronic Toxicity of Fenoprop

| Study Duration | Species | NOAEL | Effects Observed at Higher Doses | Reference |

| 2-Year | Rat | 2.6 mg/kg/day | Slightly retarded growth and increased relative kidney weights. | [1] |

| Chronic | Dog (male) | 0.9 mg/kg/day | Histopathological changes in the liver. | [1] |

| Chronic | Dog (female) | 2.6 mg/kg/day | Histopathological changes in the liver. | [1] |

Carcinogenicity

The U.S. Environmental Protection Agency (EPA) has classified Fenoprop as a Group D carcinogen, meaning it is not classifiable as to human carcinogenicity due to inadequate data in humans and animals.[1]

Genotoxicity

Standard genotoxicity assays have not indicated that Fenoprop is mutagenic.

Table 3: Genotoxicity of Fenoprop

| Test Type | System | Result | Reference |

| Ames Test | S. typhimurium | Negative | [1] |

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of Fenoprop is limited. Some studies in rodents have indicated potential developmental and/or reproductive effects during dietary administration.[1]

Mechanism of Action

In plants, Fenoprop acts as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) and causing uncontrolled growth.[2] Its mechanism of toxic action in mammals is not well understood.[3]

Toxicological Profile of Ethanolamine

Ethanolamine is a naturally occurring organic compound with both industrial and biological significance. It is a precursor for the synthesis of phospholipids, which are essential components of cell membranes.

Acute Toxicity

Ethanolamine exhibits low to moderate acute toxicity.

Table 4: Acute Toxicity of Ethanolamine

| Test Type | Species | Route | LD50 | Reference |

| Acute Oral | Rat | Oral | 1720 mg/kg | Not explicitly cited |

| Acute Dermal | Rabbit | Dermal | 1000 mg/kg | Not explicitly cited |

Chronic Toxicity

Repeated exposure to high doses of ethanolamine may cause organ damage.

Carcinogenicity

There is no conclusive evidence to suggest that ethanolamine is carcinogenic.

Genotoxicity

The genotoxic potential of ethanolamine is not well established.

Reproductive and Developmental Toxicity

Developmental toxicity studies in rats have been conducted to assess the effects of ethanolamine on offspring.

Table 5: Developmental Toxicity of Ethanolamine

| Species | Dosing Period | NOAEL (Maternal Toxicity) | Developmental Effects | Reference |

| Rat | Gestation days 6-15 | 50 mg/kg/day | Fetal body weight reduction at maternally toxic doses. | Not explicitly cited |

Mechanism of Action and Signaling Pathway

Ethanolamine is a key component in the biosynthesis of phosphatidylethanolamine (PE), a major phospholipid in cellular membranes. This occurs via the CDP-ethanolamine pathway, also known as the Kennedy pathway.

Caption: The CDP-Ethanolamine (Kennedy) Pathway for Phosphatidylethanolamine Biosynthesis.

Experimental Protocols

The following sections describe the general methodologies for key toxicological studies based on OECD guidelines, which are internationally accepted standards.

Acute Oral Toxicity (based on OECD Guideline 401)

-

Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females.[4][5]

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3°C) and humidity (30-70%).[4] Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[4]

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube.[4] An aqueous solution is preferred, followed by a solution in oil (e.g., corn oil).[4] The volume administered is generally limited to 1 mL/100g body weight for rodents.[4]

-

Procedure: Several groups of at least 5 animals of the same sex are used, with one dose level per group.[4] Doses are selected to cover a range that will produce toxic effects and mortality.[4]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[4]

-

Pathology: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.[4]

Chronic Toxicity (based on OECD Guideline 452)

-

Test Animals: Typically rodents, with at least 20 animals of each sex per dose group.

-

Housing and Feeding: Similar to acute toxicity studies, with long-term housing and ad libitum access to food and water.

-

Dose Administration: The test substance is administered daily in the diet, drinking water, or by gavage for a period of 12 to 24 months.

-

Procedure: At least three dose levels and a concurrent control group are used. Dose levels are selected to establish a no-observed-adverse-effect-level (NOAEL) and to characterize the dose-response relationship.

-

Observations: Comprehensive observations are made throughout the study, including clinical signs, body weight, food/water consumption, hematology, clinical chemistry, and urinalysis at multiple time points.

-

Pathology: All animals undergo a full gross necropsy, and a comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from intermediate dose groups showing treatment-related changes are also examined.

Prenatal Developmental Toxicity (based on OECD Guideline 414)

-

Test Animals: Pregnant female rodents (preferably rats) or non-rodents (preferably rabbits).[6][7][8][9][10] Each group should have enough females to result in approximately 20 with implantation sites at necropsy.[6][10]

-

Housing and Feeding: Standard conditions as previously described.

-

Dose Administration: The test substance is administered daily, typically by oral gavage, from the time of implantation to the day before cesarean section.[6][7][9]

-

Procedure: At least three dose levels and a control group are used.[6][10] The highest dose should induce some maternal toxicity but not death or severe suffering. The lowest dose should not induce any observable toxicity.[9]

-

Observations (Maternal): Daily clinical observations, weekly body weight, and food consumption are recorded.[6]

-

Observations (Fetal): At the end of the dosing period, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[6]

Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

-

Test System: At least five strains of bacteria (Salmonella typhimurium and Escherichia coli) that are auxotrophic for an amino acid (histidine or tryptophan, respectively).[11][12][13][14][15]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[14][15]

-

Procedure: Two primary methods are used: the plate incorporation method and the pre-incubation method.[13] In both, bacteria are exposed to the test substance at several concentrations.[13]

-

Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies per plate, typically at least a two-fold increase over the negative control.[12]

Conclusion

This guide consolidates the available toxicological data for Fenoprop and Ethanolamine. While a profile for the specific salt "this compound" cannot be provided due to a lack of data, the information herein on the individual components offers a robust foundation for researchers and professionals in the field. The provided experimental methodologies, based on OECD guidelines, offer insight into the standards for generating such toxicological data. The visualization of the CDP-ethanolamine pathway highlights a key biological process involving ethanolamine. Further research is warranted to determine the specific toxicological profile of this compound.

References

- 1. preventcancernow.ca [preventcancernow.ca]

- 2. Fenoprop - Wikipedia [en.wikipedia.org]

- 3. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Test No. 414: Prenatal Developmental Toxicity Study - Overton [app.overton.io]

- 11. nib.si [nib.si]

- 12. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. oecd.org [oecd.org]

- 14. enamine.net [enamine.net]

- 15. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

Environmental Fate of Fenoprop Ethanolamine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoprop, also known by its chemical name 2-(2,4,5-trichlorophenoxy)propionic acid and the trade name Silvex, is a systemic phenoxy herbicide.[1] Historically, it was utilized for the control of woody and broadleaf weeds in various agricultural and aquatic settings.[2] Fenoprop was often formulated as an ethanolamine salt to enhance its solubility in water for application.

This technical guide provides a comprehensive overview of the environmental fate of Fenoprop, with the understanding that in the environment, Fenoprop ethanolamine rapidly dissociates. This dissociation releases the Fenoprop acid anion and the ethanolamine cation. The environmental behavior and toxicological profile are therefore primarily governed by the Fenoprop acid.[1] The ethanolamine cation is readily biodegradable and not considered a significant environmental concern.

This document details the persistence, mobility, and degradation pathways of Fenoprop in various environmental compartments. It includes summaries of quantitative data, detailed descriptions of relevant experimental protocols based on international guidelines, and visual representations of key environmental processes.

Physicochemical Properties

The environmental transport and partitioning of Fenoprop are influenced by its physicochemical properties. As an acidic herbicide, its solubility and sorption characteristics are pH-dependent.

| Property | Value | Reference |

| IUPAC Name | 2-(2,4,5-trichlorophenoxy)propanoic acid | [1] |

| CAS Registry Number | 93-72-1 | [1] |

| Molecular Formula | C₉H₇Cl₃O₃ | [1] |

| Molar Mass | 269.51 g/mol | [1] |

| Water Solubility | Slightly soluble (pH dependent) | [1] |

| pKa | 2.84 | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.80 | [1] |

Environmental Fate and Transport

The environmental fate of Fenoprop is dictated by a combination of transport and degradation processes, including sorption to soil and sediment, biodegradation, photodegradation, and hydrolysis.

Soil Persistence and Mobility

The persistence of Fenoprop in soil is a critical factor in determining its potential for long-term environmental impact and off-site transport. Its mobility in soil is largely governed by its adsorption to soil particles.

Table 1: Soil Persistence and Mobility of Fenoprop

| Parameter | Value | Environmental Significance | Reference |

| Soil Half-life (t½) | 12 - 17 days | Indicates moderate persistence in soil. | [2] |

| Soil Adsorption Coefficient (Koc) | 74 - 107 L/kg | Suggests high to very high mobility in soil, with a potential for leaching, particularly in soils with low organic matter. | [1] |